Benzenediazonium, 4-methoxy-, chloride
Description
Significance of Diazonium Salts in Organic Synthesis
Diazonium salts are a class of organic compounds that serve as pivotal intermediates in organic synthesis, enabling the creation of a diverse range of molecules. geeksforgeeks.orgtiwariacademy.com Their general structure, represented as ArN₂⁺X⁻, where 'Ar' is an aryl group and 'X⁻' is an anion, allows for a variety of chemical reactions. allen.in The high reactivity of diazonium salts stems from the excellent leaving group ability of the dinitrogen molecule (N₂), which facilitates numerous substitution reactions. This property is particularly valuable for introducing a wide array of functional groups onto an aromatic ring, such as halides, hydroxyl groups, and cyano groups, which are often difficult to introduce through direct substitution methods. allen.in
One of the most prominent applications of diazonium salts is in the synthesis of azo dyes, which are widely used in the textile, printing, and pigment industries. geeksforgeeks.orgtiwariacademy.comunacademy.com The azo coupling reaction, where a diazonium salt reacts with an electron-rich aromatic compound like a phenol (B47542) or an aromatic amine, results in the formation of an azo compound characterized by the -N=N- bond. unacademy.com This reaction is a cornerstone of the dye industry. unacademy.combritannica.com Furthermore, diazonium salts are instrumental in various named reactions, such as the Sandmeyer and Gattermann reactions, which provide pathways to synthesize aryl halides and other derivatives. tiwariacademy.com Their versatility makes them indispensable tools for chemists in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.
Historical Context and Evolution of 4-Methoxybenzenediazonium (B1197204) Chemistry
The journey of diazonium salt chemistry began in 1858 with the pioneering work of German chemist Peter Griess. wikipedia.org His discovery of the diazotization reaction, the process of converting a primary aromatic amine into a diazonium salt, laid the foundation for a new era in organic synthesis and the burgeoning synthetic dye industry. unacademy.comwikipedia.orgnih.gov Initially, the exact structure of these compounds was a subject of debate, with the currently accepted salt-like nature being proposed by C.W. Blomstrand in 1869 and gaining general acceptance by 1895. nih.gov The utility of these newly discovered compounds in producing azo dyes was quickly recognized, leading to the development of the first marketed azo color, Manchester (or Bismarck) brown, in the mid-1860s. nih.gov
While the early history of diazonium salt chemistry is well-documented, specific details on the initial synthesis and study of 4-methoxybenzenediazonium chloride are less explicitly chronicled in readily available historical accounts. However, the evolution of its chemistry is intrinsically linked to the broader advancements in the understanding and application of diazonium salts. The synthesis of 4-methoxybenzenediazonium chloride follows the general principle of diazotization, typically involving the reaction of 4-methoxyaniline (p-anisidine) with nitrous acid at low temperatures. smolecule.comprepchem.com The presence of the methoxy (B1213986) group on the benzene (B151609) ring was found to influence the stability and reactivity of the diazonium salt, a concept that became better understood with the development of electronic theories in organic chemistry. Over time, research has focused on harnessing the specific properties of this substituted diazonium salt for various applications, including the synthesis of high-quality azo dyes with enhanced stability and as a precursor in the synthesis of complex organic molecules in medicinal chemistry. xdbiochems.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methoxybenzenediazonium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N2O.ClH/c1-10-7-4-2-6(9-8)3-5-7;/h2-5H,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXUUPPXJWVTHH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[N+]#N.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474018 | |
| Record name | Benzenediazonium, 4-methoxy-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4346-59-2 | |
| Record name | 4-Methoxybenzenediazonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4346-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenediazonium, 4-methoxy-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Routes
Diazotization of 4-Methoxyaniline: Laboratory Protocols
The laboratory synthesis of 4-methoxybenzenediazonium (B1197204) chloride is achieved through the diazotization of 4-methoxyaniline (p-anisidine). This reaction involves the treatment of the primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid. chemistai.org
The choice of reagents and their precise molar ratios are critical for a successful diazotization. The primary reagents are 4-methoxyaniline, a source of nitrous acid, and a strong acid.
Amine: High-purity 4-methoxyaniline is the starting material.
Nitrosating Agent: Sodium nitrite (NaNO₂) is the most common and cost-effective reagent used to generate nitrous acid (HNO₂) in situ. Alternative reagents like tert-butyl nitrite can also be employed, sometimes allowing for the reaction to be conducted at higher temperatures.
Acid: Hydrochloric acid (HCl) is typically used to generate nitrous acid from sodium nitrite and to provide the chloride counterion for the resulting diazonium salt. It also maintains a low pH, which is essential for the reaction to proceed and to prevent premature coupling reactions. chemistai.org
Stoichiometric control is paramount to maximize the yield and minimize side reactions. A slight excess of sodium nitrite is often used to ensure the complete conversion of the 4-methoxyaniline. Typically, the reaction is performed with a molar ratio of approximately 1:1.1:2.5 of aniline (B41778) to sodium nitrite to hydrochloric acid.
Table 1: Key Parameters for Laboratory Diazotization of 4-Methoxyaniline
| Parameter | Recommended Condition | Rationale |
| Starting Material | 4-Methoxyaniline | Primary aromatic amine |
| Nitrosating Agent | Sodium Nitrite (NaNO₂) | In situ generation of nitrous acid |
| Acid | Hydrochloric Acid (HCl) | Catalyst and source of chloride anion |
| Stoichiometry (Aniline:NaNO₂:HCl) | ~ 1 : 1.1 : 2.5 | Ensures complete diazotization and maintains low pH |
| Solvent | Aqueous acidic solution | Solubilizes reactants |
| Temperature | 0–5 °C | Stabilizes the diazonium salt |
Diazonium salts are notoriously unstable, and their stability is highly dependent on temperature. The diazotization of 4-methoxyaniline is an exothermic reaction, and rigorous temperature control is the most critical parameter for a safe and high-yielding synthesis. chemistai.org The reaction is almost universally conducted at temperatures between 0 and 5 °C in an ice bath.
At temperatures above this range, the 4-methoxybenzenediazonium chloride readily decomposes, leading to the evolution of nitrogen gas and the formation of undesired byproducts, such as 4-chlorophenol. This instability is the primary reason why the chloride salt is typically not isolated and is used immediately in subsequent reactions as an aqueous solution. at.ua
Industrial Production Methods and Scale-Up Considerations
The industrial production of 4-methoxybenzenediazonium chloride follows the same fundamental chemical principles as the laboratory-scale synthesis but requires significant engineering controls to manage the associated hazards. The primary challenges in scaling up diazotization reactions are the effective dissipation of heat and the inherent instability of the diazonium salt. chemistai.org
Batch processing is a traditional method for industrial synthesis, but it presents significant safety risks due to the large volume of reactive materials. chemistai.org A runaway reaction can lead to a rapid increase in temperature and pressure from the decomposition of the diazonium salt and the evolution of nitrogen gas.
To mitigate these risks, modern industrial synthesis is increasingly moving towards continuous flow chemistry. Continuous flow reactors offer several advantages for diazotization:
Enhanced Heat Transfer: The high surface-area-to-volume ratio in microreactors or flow reactors allows for highly efficient heat removal, ensuring precise temperature control.
Improved Safety: Only a small amount of the hazardous diazonium salt is present in the reactor at any given time, minimizing the consequences of a potential decomposition. at.ua
Increased Efficiency and Consistency: Continuous processes allow for better control over reaction parameters, leading to a more consistent product quality and potentially higher yields. chemistai.org
Anion Exchange Strategies in Diazonium Salt Preparation
The instability of 4-methoxybenzenediazonium chloride often limits its application, especially in reactions that require anhydrous conditions or a solid, isolable starting material. Anion exchange strategies are therefore employed to replace the chloride ion with a more non-nucleophilic and stabilizing counterion, such as tetrafluoroborate (B81430) (BF₄⁻).
The most common method for preparing 4-methoxybenzenediazonium tetrafluoroborate involves an in situ anion exchange. First, the 4-methoxybenzenediazonium chloride is prepared in an aqueous solution as described in section 2.1. Then, a solution of tetrafluoroboric acid (HBF₄) or a salt such as sodium tetrafluoroborate (NaBF₄) is added to the cold diazonium salt solution. This results in the precipitation of the more stable 4-methoxybenzenediazonium tetrafluoroborate as a solid, which can then be isolated by filtration, washed, and dried. rsc.org
The nature of the counterion has a profound effect on the stability and physical properties of the diazonium salt. The chloride ion is relatively nucleophilic and can contribute to the decomposition of the diazonium salt. In contrast, the tetrafluoroborate anion is large, non-nucleophilic, and forms a more stable salt. chemrxiv.org
This enhanced stability allows the tetrafluoroborate salt to be isolated as a crystalline solid that can be stored for extended periods, particularly at low temperatures. The chloride salt, on the other hand, is almost exclusively handled as a dilute aqueous solution for immediate use. at.ua The ability to isolate the tetrafluoroborate salt is a significant advantage, as it allows for purification and use in a wider range of reaction conditions, including in non-aqueous solvents.
Table 2: Comparison of 4-Methoxybenzenediazonium Salts
| Property | Chloride Salt | Tetrafluoroborate Salt |
| Chemical Formula | C₇H₇ClN₂O | C₇H₇BF₄N₂O |
| Stability | Low, unstable, used in situ | High, can be isolated and stored |
| Physical Form | Aqueous solution | Crystalline solid |
| Isolation | Generally not isolated | Routinely isolated by precipitation |
| Decomposition Temperature | Decomposes in solution above 5-10 °C | Melts/decomposes at 142-144 °C sigmaaldrich.com |
| Handling | Used immediately after preparation | Can be stored under refrigeration |
Mechanistic Investigations of Chemical Reactivity
Electrophilic Aromatic Substitution Mechanisms
Benzenediazonium (B1195382), 4-methoxy-, chloride participates in electrophilic aromatic substitution (EAS) reactions, most notably azo-coupling, where the diazonium ion itself acts as the electrophile. libretexts.org These reactions are fundamental to the synthesis of a wide range of azo compounds, which are prominent in the dye industry. xdbiochems.com The electronic properties conferred by the methoxy (B1213986) group are critical in modulating the reactivity and stability of the diazonium ion.
Regioselectivity in Azo-Coupling Reactions
Azo-coupling reactions involve the attack of the electrophilic diazonium salt on an electron-rich aromatic nucleophile, such as a phenol (B47542) or an aromatic amine. lkouniv.ac.in Because the diazonium ion is a relatively weak electrophile, the coupling partner must be strongly activated. lkouniv.ac.in
The regioselectivity of the coupling is dictated by the directing effects of the activating group on the nucleophilic substrate. The coupling almost exclusively occurs at the para position relative to the activating group (e.g., -OH or -NH₂) due to steric and electronic factors. If the para position is already occupied, the substitution will occur at one of the ortho positions.
For instance, the reaction of 4-methoxybenzenediazonium (B1197204) chloride with phenol under mildly alkaline conditions yields an azo compound where the linkage is at the position para to the hydroxyl group. chemguide.co.uk The alkaline medium is necessary to deprotonate the phenol, forming the more strongly activating phenoxide ion. lkouniv.ac.inchemguide.co.uk
Role of the Methoxy Substituent in Directing Electrophilic Attack
The methoxy group (-OCH₃) on the benzenediazonium ion is a strongly activating, electron-donating group due to its positive resonance effect (+R). youtube.comsmolecule.com It donates electron density to the benzene (B151609) ring through its lone pair of electrons on the oxygen atom. youtube.com This has a significant impact on the electrophilicity of the diazonium ion.
Electronic Stabilization of the Diazonium Ion via Resonance Effects
The stability of the 4-methoxybenzenediazonium ion is significantly enhanced by resonance. The lone pair of electrons on the methoxy group's oxygen atom can be delocalized into the aromatic ring and onto the diazonium group. This delocalization spreads the positive charge over a larger area, stabilizing the ion. smolecule.com
The key resonance contributor involves the formation of a double bond between the ring carbon and the oxygen atom, placing a positive charge on the oxygen and neutralizing the positive charge on the inner nitrogen atom. This effect makes the diazonium salt more stable and less prone to decomposition compared to unsubstituted or deactivated diazonium salts. This enhanced stability is a critical factor in its successful use as a reagent in organic synthesis. xdbiochems.com
Nucleophilic Substitution Reactions
In these reactions, the entire diazonium group acts as an excellent leaving group, being displaced by a nucleophile with the evolution of highly stable dinitrogen (N₂) gas, which provides a strong thermodynamic driving force for the reaction. lumenlearning.combyjus.com The 4-methoxy substituent plays a crucial role in influencing the kinetics and mechanisms of these transformations.
Solvolysis Mechanisms: Kinetics and Rate Enhancement by the Methoxy Group
Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile. For aqueous solutions of arenediazonium salts, warming the solution leads to solvolysis by water, resulting in the formation of a phenol. chemguide.co.uklibretexts.org
[C₆H₄(OCH₃)N₂]⁺ + H₂O → C₆H₄(OCH₃)OH + N₂ + H⁺
The mechanism of this reaction can have characteristics of both Sₙ1 and Sₙ2 pathways. acs.org The Sₙ1 mechanism would involve the rate-limiting unimolecular dissociation of the diazonium ion to form a highly reactive aryl cation, which is then rapidly captured by water. The presence of the electron-donating methoxy group at the para position can stabilize this cationic intermediate through resonance, thereby accelerating the rate of reaction compared to the unsubstituted benzenediazonium ion.
| Substituent on Benzyl (B1604629) Chloride | First-Order Rate Constant (ksolv) in 20% Acetonitrile/Water (s-1) |
|---|---|
| 4-Methoxy | 2.2 |
| 3,4-Dinitro | 1.1 x 10-8 |
Data adapted from studies on benzyl chloride solvolysis, which serves as an analogue for diazonium salt reactivity. nih.govnih.gov
This vast difference in reaction rates highlights the powerful stabilizing effect of the methoxy group on a positive charge that develops during the transition state, strongly suggesting a similar rate-enhancing effect in the solvolysis of 4-methoxybenzenediazonium chloride. nih.govnih.gov
Pathways for Chloride Substitution and Rate Dependence on Chloride Concentration
The direct substitution of the diazonium group by a chloride anion is a synthetically important reaction. The most common method for achieving this is the Sandmeyer reaction , which utilizes a copper(I) chloride catalyst. byjus.comlibretexts.org This reaction is not a simple SₙAr mechanism; it is believed to proceed through a radical mechanism initiated by the copper(I) salt.
In the absence of a copper catalyst, direct substitution by chloride is generally less efficient. The chloride ion can act as a competing nucleophile, particularly at higher temperatures or concentrations, but reactions with water to form phenols often dominate. lumenlearning.com
The rate of chloride substitution is highly dependent on the reaction pathway.
In the Sandmeyer reaction , the rate is dependent on the concentration of both the diazonium salt and the copper(I) chloride catalyst. The chloride ion concentration itself is intrinsically linked to the concentration of the CuCl reagent.
Radical Reaction Pathways
Benzenediazonium, 4-methoxy-, chloride is a versatile precursor for the generation of aryl radicals, which are key intermediates in a variety of synthetic transformations. The formation and subsequent reactions of these radicals are influenced by factors such as the reaction conditions and the presence of initiators or catalysts.
Generation of Aryl Radicals from 4-Methoxybenzenediazonium Species
The 4-methoxyphenyl (B3050149) radical is readily generated from 4-methoxybenzenediazonium species through a process known as dediazoniation, which involves the loss of a stable dinitrogen molecule (N₂). This transformation can be initiated through several methods, including thermal, photochemical, and electron transfer pathways.
Thermal decomposition of arenediazonium salts can lead to the formation of aryl radicals. For instance, the thermal decomposition of 4-methoxybenzenediazonium tetrafluoroborate (B81430) has been studied, though it may take days to complete. ncl.ac.uk Photochemical methods offer a milder alternative. Direct optical excitation, often using UV irradiation, can induce the cleavage of the C-N bond to yield the desired aryl radical. arkat-usa.org However, common aromatic diazonium ions typically show weak absorption in the visible light range. arkat-usa.org
A significant pathway for aryl radical generation is through single-electron transfer (SET). A reductant donates an electron to the diazonium salt, facilitating the loss of N₂ and the formation of the aryl radical. This process is fundamental to many radical reactions involving diazonium salts. nih.gov For example, a single electron transfer from a photo-excited ruthenium complex to a diazonium salt is a key step in some arylation reactions. nih.gov The electron-donating methoxy group (-OCH₃) on the benzene ring can stabilize the resulting aryl radical through resonance.
The mechanism of reduction can also involve nucleophilic bases. A nucleophile can add to the electrophilic diazonium salt to form a diazene (B1210634) intermediate. nih.gov This intermediate can then fragment to produce the aryl radical. nih.gov Another proposed pathway involves a nucleophilic substitution followed by the fragmentation of a resulting diazo anhydride. nih.gov
Halogen-Atom Transfer Processes Initiated by Diazonium Salts
While the classic Sandmeyer reaction, which involves copper(I) halides, is a well-known method for converting diazonium salts to aryl halides, the underlying mechanism involves radical intermediates. libretexts.org The generation of an aryl radical from the diazonium salt is a critical step. This radical can then participate in a halogen-atom transfer process.
In related radical chain reactions, an aryl radical generated from a diazonium salt can abstract a halogen atom from a suitable donor. For example, in a trapping experiment designed to provide evidence for a radical mechanism, the addition of diiodomethane (B129776) inhibited the expected biaryl formation and instead led to an iodobenzene (B50100) as the major product, indicating an iodine-atom transfer to the aryl radical. arkat-usa.org
Role of this compound as an Oxidant and Radical Acceptor
This compound can act as an oxidant by accepting an electron to initiate a radical reaction. This is a key feature in its reactivity, as the diazonium ion is highly electrophilic. The single-electron transfer from another species to the diazonium salt is a common initiation step. rsc.org For example, in reactions with trivalent phosphorus compounds, the process is initiated by a single-electron transfer from the phosphorus compound to the diazonium salt. rsc.org Similarly, the reaction with DOPA melanin (B1238610) involves an initial one-electron transfer from melanin to the diazonium ion, forming the 4-methoxyphenyl radical.
In certain contexts, the diazonium salt can also function as a radical acceptor. In a proposed mechanism for a C-H amination reaction, a nucleophilic alkyl radical, generated elsewhere in the reaction cycle, can be trapped by an equivalent of the diazonium salt to form an alkyl aryl diazene product. nih.gov
Application of Photoredox Catalysis in Diazonium-Mediated Radical Reactions
Recent advancements in organic synthesis have highlighted the use of photoredox catalysis to mediate radical reactions involving diazonium salts. arkat-usa.org This approach often utilizes visible light, offering a greener and more controlled alternative to traditional methods that may require UV light or stoichiometric metal reductants. arkat-usa.org
In these systems, a photoredox catalyst, upon excitation by visible light, can act as a single-electron donor to the diazonium salt. This electron transfer initiates the dediazoniation process, generating the aryl radical. nih.gov This strategy has been employed in various transformations, including arylation reactions. An advantage of this method is that it can often proceed under mild conditions.
Interestingly, some reactions can proceed without a dedicated photoredox catalyst by exploiting the formation of charge-transfer complexes between the 4-methoxybenzenediazonium salt and the substrate or an additive. arkat-usa.org These complexes can absorb visible light, enabling the electron transfer and subsequent radical generation, which can be sufficient to achieve high conversions if the reaction proceeds via a reliable radical chain. arkat-usa.org
Metal-Catalyzed Transformations
Palladium-Catalyzed C–H Activation Processes
This compound serves as an effective arylating agent in palladium-catalyzed C–H activation and functionalization reactions. These methods allow for the direct formation of carbon-carbon bonds between the 4-methoxyphenyl group and various substrates, avoiding the need for pre-functionalized starting materials.
In one mechanistic pathway, the reaction involves the generation of a 4-methoxyphenyl radical via a single electron transfer, for instance from a photo-excited catalyst. nih.gov This aryl radical can then add to a palladium(II) complex to form a high-valent Pd(III) species. nih.gov Subsequent oxidation to a Pd(IV) complex, followed by reductive elimination, yields the arylated product and regenerates the catalyst. nih.gov
Biohybrid catalysts, which immobilize palladium nanoparticles on enzyme scaffolds, have also been utilized for selective C–H arylation of peptides using diazonium salts. This highlights the potential for complex and selective transformations using this chemistry.
Below is a table summarizing the different methods for generating aryl radicals from 4-methoxybenzenediazonium species.
| Method | Initiator/Condition | Description |
| Thermal Decomposition | Heat | The C-N bond is cleaved upon heating to release N₂ and form the aryl radical. ncl.ac.uk |
| Photochemical Decomposition | UV or Visible Light | Direct absorption of light energy leads to homolytic cleavage of the C-N bond. arkat-usa.org |
| Single-Electron Transfer (SET) | Reductants (e.g., metals, photoredox catalysts) | An electron is transferred to the diazonium salt, facilitating the loss of N₂. nih.govrsc.org |
| Nucleophilic Base Reduction | Nucleophiles (e.g., hydroxide) | Addition of a nucleophile forms a diazene intermediate that fragments into the aryl radical. nih.gov |
Alkyne Carbonylation Reactions Utilizing Diazonium Salts
The use of aryldiazonium salts, such as the tetrafluoroborate salt of 4-methoxybenzenediazonium, has been pivotal in the development of novel alkyne carbonylation reactions. A notable advancement is the palladium/copper-catalyzed carbonylation and borylation of alkynes, which produces α-unsubstituted β-boryl ketones with complete regioselectivity. rsc.org This transformation demonstrates a broad substrate scope and tolerance for various functional groups. rsc.org
Mechanistic studies suggest a pathway initiated by the reaction of a Pd(0) precursor with the diazonium salt to form an aryl Pd(II) complex, releasing nitrogen gas in the process. rsc.org This is followed by the insertion of carbon monoxide (CO) into the carbon-palladium bond, creating a palladium carbonyl intermediate. rsc.org Concurrently, a terminal alkyne reacts with a copper(I) salt to generate an alkynyl copper species, which then transmetalates with the palladium intermediate. The final step involves reductive elimination, which yields the alkynone product and regenerates the Pd(0) catalyst. rsc.org
Radical quenching experiments, where the reaction was completely inhibited by the addition of TEMPO, indicate that radical intermediates may be involved in the process. rsc.org Further investigations have shown that the hydrogen atoms incorporated into the final product originate from the ethyl acetate (B1210297) solvent, not from the terminal alkyne or residual water. rsc.org This methodology is effective for a variety of aryl and aliphatic alkynes, though it is not suitable for internal alkynes or certain substituted alkynes. rsc.org
| Alkyne Substrate | Product Yield |
|---|---|
| Phenylacetylene | 92% |
| 4-Methylphenylacetylene | 95% |
| 4-tert-Butylphenylacetylene | 94% |
| 4-Fluorophenylacetylene | 89% |
| 3-Ethynylthiophene | 72% |
| 1-Octyne | 85% |
| Cyclohexylacetylene | 81% |
Cross-Coupling Reaction Methodologies
This compound and its derivatives are highly effective coupling partners in various palladium-catalyzed cross-coupling reactions, offering advantages over traditional aryl halides. Their high reactivity allows for milder reaction conditions, often proceeding at room temperature without the need for strong bases or specialized phosphine (B1218219) ligands. wikipedia.orgresearchgate.net
One of the most significant applications is in the Heck-Matsuda reaction , which involves the arylation of olefins. wikipedia.org The use of an arenediazonium salt eliminates the need for phosphine ligands and anaerobic conditions, simplifying the experimental setup. wikipedia.org The catalytic cycle is believed to proceed through four primary steps: oxidative addition of the diazonium salt to a Pd(0) species, migratory insertion of the olefin into the aryl-palladium bond, subsequent syn β-hydride elimination to form the product, and finally, reductive elimination to regenerate the active catalyst. wikipedia.org
Another key methodology is the Suzuki-Miyaura reaction , which couples the aryldiazonium salt with an arylboronic acid. researchgate.net This reaction is known for its efficiency and speed, often completing within minutes in alcoholic solvents. researchgate.net The generally accepted mechanism involves the oxidative addition of the diazonium salt to Pd(0), followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and concluding with reductive elimination to yield the biaryl product. youtube.com The high reactivity of diazonium salts often allows these reactions to proceed under ligand-free and base-free conditions. researchgate.net
| Reaction | Coupling Partner | Typical Catalyst | Key Advantages |
|---|---|---|---|
| Heck-Matsuda Reaction | Alkene (Olefin) | Pd(OAc)₂ or Pd₂(dba)₃ | Mild conditions, no phosphine ligands or base typically required, faster than traditional Heck reaction. wikipedia.orgbeilstein-journals.org |
| Suzuki-Miyaura Reaction | Arylboronic Acid | Pd(OAc)₂ or Pd/C | Extremely fast reactions, mild conditions, often ligand-free and base-free, high yields. researchgate.netresearchgate.net |
Photochemical Transformations of this compound
The photochemical properties of aryldiazonium salts are of significant interest due to their ability to generate highly reactive intermediates upon exposure to light. These transformations are central to applications ranging from organic synthesis to materials science.
Photoinduced Cleavage of the Diazonium Group
The defining photochemical reaction of this compound is the cleavage of the C–N bond upon irradiation, leading to the formation of an aryl radical. This process can be initiated either by direct UV excitation or, more commonly, through photosensitization with visible light. rsc.org In a photosensitized system, a photocatalyst such as a ruthenium complex or an organic dye (e.g., Eosin Y) absorbs a photon and enters an excited state. rsc.orgnih.gov
The excited photosensitizer then transfers a single electron to the diazonium salt in a process known as oxidative quenching. rsc.orgnih.gov This reduction of the diazonium cation is extremely rapid and results in the irreversible loss of a stable dinitrogen molecule (N₂), generating the corresponding 4-methoxyphenyl radical. rsc.org This method provides a mild and efficient pathway to generate aryl radicals, which can then participate in a wide range of subsequent chemical reactions. rsc.org The quantum yields for the decomposition of diazonium salts can be significantly influenced by the solvent and substituents on the aromatic ring. researchgate.net
Light-Triggered Release Systems in Diazonium Compounds
The principle of photoinduced cleavage of diazonium salts provides a conceptual framework for the design of light-triggered release systems. nih.gov Such systems typically rely on a light-induced change in the molecular structure of a component, which in turn disrupts a larger assembly, like a micelle or liposome, to release an encapsulated payload. nih.govnih.gov
In a hypothetical system, an amphiphilic molecule could be designed where the hydrophilic "head" is the 4-methoxybenzenediazonium cation and the "tail" is a long hydrophobic alkyl chain. These molecules would self-assemble in an aqueous solution to form nanocarriers, such as micelles, capable of encapsulating hydrophobic therapeutic agents. nih.gov
Upon exposure to a specific wavelength of light, the photoinduced cleavage of the diazonium group would occur, as described in the previous section. The loss of the charged -N₂⁺ group and its replacement with a neutral phenyl group would eliminate the hydrophilic head of the amphiphile. rsc.org This fundamental change from an amphiphilic to a purely hydrophobic molecule would destabilize the micellar structure, causing it to disassemble and release its encapsulated cargo into the surrounding environment. nih.gov This mechanism offers precise spatiotemporal control over cargo release, a highly desirable feature in advanced drug delivery systems. nih.gov
Spectroscopic and Structural Characterization in Advanced Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4-methoxybenzenediazonium (B1197204) chloride in solution. Analysis of ¹H, ¹³C, and ¹⁵N nuclei offers a comprehensive picture of the electronic influences exerted by the methoxy (B1213986) and diazonium functional groups.
The ¹H and ¹³C NMR spectra of the 4-methoxybenzenediazonium cation are distinguished by the significant chemical shift perturbations induced by its two substituents. The electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing diazonium group (-N₂⁺) create a polarized aromatic system.
In the ¹H NMR spectrum, the methoxy protons appear as a sharp singlet, typically around δ 3.8-4.0 ppm. The aromatic protons exhibit a characteristic AA'BB' splitting pattern due to the para-substitution. The protons ortho to the electron-donating methoxy group are shielded, while those ortho to the powerfully deshielding diazonium group are shifted significantly downfield, with reported values in analogous systems appearing as high as δ 8.76 ppm.
In the ¹³C NMR spectrum, the methoxy carbon resonates at approximately δ 55 ppm. The aromatic carbons show a wide dispersion of chemical shifts. The carbon atom directly attached to the diazonium group (C1) is highly deshielded, whereas the carbon bonded to the methoxy group (C4) is shielded. The chemical shifts of the ortho and meta carbons are similarly influenced by the electronic effects of the substituents.
| Nucleus | Position | Typical Chemical Shift (ppm) | Key Influences |
|---|---|---|---|
| ¹H | -OCH₃ | ~3.8 - 4.0 | Singlet, standard ether-type proton environment |
| H2, H6 (ortho to -N₂⁺) | ~8.5 - 8.8 | Strongly deshielded by electron-withdrawing diazonium group | |
| H3, H5 (ortho to -OCH₃) | ~7.0 - 7.3 | Shielded by electron-donating methoxy group | |
| ¹³C | -OCH₃ | ~55 | Typical methoxy carbon resonance |
| C1 (ipso to -N₂⁺) | ~115 - 120 | Shielded relative to other aromatic carbons due to substituent effects | |
| C2, C6 | ~134 - 136 | Deshielded due to proximity to the diazonium group | |
| C4 (ipso to -OCH₃) | ~165 - 168 | Strongly deshielded due to resonance effects |
The chemical shifts observed in the NMR spectra of 4-methoxybenzenediazonium chloride are a direct consequence of the interplay between the electronic effects of the substituents.
Diazonium Group (-N₂⁺): This group is one of the most powerful electron-withdrawing groups. It deactivates the aromatic ring towards electrophilic substitution and strongly deshields the ortho and para positions through both a negative inductive effect (-I) and a negative resonance effect (-M). This results in the significant downfield shift of the ortho protons (H2, H6) and carbons (C2, C6).
Methoxy Group (-OCH₃): This group is a strong electron-donating group. It activates the aromatic ring, primarily through a positive resonance effect (+M) that increases electron density at the ortho and para positions. This effect is responsible for the upfield (shielded) chemical shifts of the ortho protons (H3, H5) relative to unsubstituted benzene (B151609).
The combined influence of these two opposing groups leads to a highly polarized π-system, which is clearly reflected in the wide range of chemical shifts across the aromatic ring.
¹⁵N NMR spectroscopy provides direct insight into the electronic structure of the diazonium moiety itself. The two nitrogen atoms, the terminal (Nβ) and the one attached to the ring (Nα), exist in distinct electronic environments and therefore exhibit separate resonances.
Studies on para-substituted benzenediazonium (B1195382) salts have shown that the chemical shifts of both nitrogen nuclei are sensitive to the electronic nature of the substituent. For 4-methoxybenzenediazonium, the electron-donating methoxy group causes a downfield shift in the ¹⁵N resonances compared to the unsubstituted benzenediazonium salt. wikipedia.org This trend is attributed to the resonance contribution from the methoxy group, which increases the electron density in the aromatic ring and influences the shielding of the adjacent nitrogen atoms. wikipedia.orgtcichemicals.com This technique is crucial for understanding the degree of triple bond character in the N-N bond and the distribution of positive charge within the diazonium group.
For a relatively rigid and planar molecule like 4-methoxybenzenediazonium chloride, extensive conformational flexibility is not expected. The primary conformational variable is the rotation around the C4-O bond of the methoxy group. NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to determine the preferred orientation of the methyl group relative to the plane of the aromatic ring. However, the energy barrier for this rotation is typically low, leading to rapid averaging on the NMR timescale at room temperature. The planarity of the aromatic ring and the linear C-N-N arrangement are readily confirmed by the observed coupling patterns and chemical shifts in standard ¹H and ¹³C NMR spectra.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing exact bond lengths and angles.
The C-N⁺≡N linkage is consistently found to be linear. The N⁺≡N bond distance is remarkably short, with a reported length of 1.083 Å in benzenediazonium tetrafluoroborate (B81430), which is nearly identical to the 1.098 Å bond length of the free dinitrogen molecule (N₂). wikipedia.org This confirms the presence of a true triple bond. The C-N bond length is typically in the range of 1.38-1.42 Å, which is shorter than a typical C-N single bond (~1.47 Å), indicating some degree of double bond character and significant sp² hybridization of the carbon atom.
| Parameter | Typical Value | Significance |
|---|---|---|
| N⁺≡N Bond Length | ~1.08 Å | Confirms triple bond character, similar to N₂ gas. |
| C-N Bond Length | ~1.38 - 1.42 Å | Indicates partial double bond character. |
| C-N-N Angle | ~180° | Shows a linear arrangement of the three atoms. |
Analysis of Intermolecular Interactions and Crystal Packing Motifs
In the crystal structure of benzenediazonium tetrafluoroborate, close contacts between the nitrogen atoms of the diazonium group and the fluorine atoms of the tetrafluoroborate anion are observed. sci-hub.st These N…F interactions, with distances around 2.8 Å, are indicative of strong electrostatic or weak hydrogen-bonding interactions that play a key role in the crystal packing. sci-hub.st By analogy, it is expected that 4-methoxybenzenediazonium chloride would exhibit similar N…Cl interactions, where the chloride anion engages with the positively charged diazonium group.
Hydrogen bonding, particularly involving C-H…Cl or C-H…O interactions, may also be present. The aromatic protons can act as weak hydrogen bond donors to the chloride anion or the oxygen atom of the methoxy group on a neighboring molecule. Such interactions, though weaker than conventional hydrogen bonds, collectively contribute to the cohesion of the crystal lattice.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within the 4-methoxybenzenediazonium cation. The UV-Vis spectrum of arenediazonium salts is characterized by strong absorption bands corresponding to π→π* transitions within the aromatic system and the diazonium group.
The position and intensity of these absorption maxima are highly sensitive to the nature of the substituent on the benzene ring. acs.org The 4-methoxy group (-OCH₃) is a strong electron-donating group due to its positive mesomeric (+M) or resonance effect. This electron donation increases the electron density of the aromatic ring and influences the energy of the molecular orbitals involved in the electronic transitions.
Compared to the unsubstituted benzenediazonium cation, the presence of the 4-methoxy group typically causes a bathochromic shift (a shift to longer wavelengths) of the primary absorption band. acs.org This is because the electron-donating group destabilizes the highest occupied molecular orbital (HOMO) to a greater extent than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. A smaller energy gap requires lower energy (longer wavelength) photons to induce an electronic transition. This effect underscores the significant electronic communication between the substituent and the diazonium functional group through the aromatic π-system.
Studies on various para-substituted benzenediazonium salts have systematically demonstrated this trend, where electron-donating groups like -OCH₃ and -N(CH₃)₂ enhance the electron-donating power and shift the absorption to longer wavelengths, while electron-withdrawing groups have the opposite effect. acs.org
Table 1: Representative UV-Vis Absorption Data for Substituted Benzenediazonium Ions
| Substituent (X) in X-C₆H₄N₂⁺ | Effect of Substituent | Expected λₘₐₓ Shift (relative to H) |
|---|---|---|
| -H | Reference | - |
| -OCH₃ | Electron-donating | Bathochromic (Red Shift) |
This table illustrates the general trend of substituent effects on the primary π→π transition.*
Fourier Transform Infrared (FTIR) and FT-Raman Spectroscopy
Vibrational spectroscopy, including both FTIR and FT-Raman techniques, provides detailed information about the functional groups and bonding within 4-methoxybenzenediazonium chloride. nih.gov The most characteristic vibrations for this compound are associated with the diazonium group (-N₂⁺) and the substituted benzene ring.
The most intense and diagnostically significant peak in the infrared spectrum of an arenediazonium salt is the stretching vibration of the nitrogen-nitrogen triple bond (νN≡N). oup.com For 4-methoxybenzenediazonium salts, this band typically appears in the region of 2100-2300 cm⁻¹. The exact frequency is influenced by the electronic effect of the para-substituent. The electron-donating methoxy group increases the contribution of a resonance structure where there is a double bond between the ring and the adjacent nitrogen, which in turn slightly weakens the N≡N triple bond. This weakening results in a decrease in the νN≡N stretching frequency compared to benzenediazonium salts with electron-withdrawing groups. oup.com
Another key vibrational mode is the stretching of the aryl carbon-nitrogen bond (νAr-N). The electron-donating nature of the methoxy group increases the double bond character of the C-N bond through resonance, leading to a strengthening of this bond. Consequently, the νAr-N stretching frequency is shifted to a higher wavenumber compared to the unsubstituted benzenediazonium cation. oup.com
Other important vibrational bands include the C-H stretching and bending modes of the aromatic ring, and the stretching and bending modes associated with the methoxy group (C-O stretching and CH₃ deformations).
Table 2: Characteristic Vibrational Frequencies for 4-Methoxybenzenediazonium Cation
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| ν(N≡N) | 2150 - 2250 | Diazonium group N≡N triple bond stretch. Lowered by the electron-donating -OCH₃ group. |
| ν(Ar-N) | 1300 - 1350 | Aryl C-N single bond stretch. Strengthened by resonance from the -OCH₃ group. |
| ν(C-O-C) | 1250 - 1300 | Asymmetric stretch of the aryl-ether linkage. |
| ν(C-O-C) | 1020 - 1050 | Symmetric stretch of the aryl-ether linkage. |
| Aromatic ν(C=C) | 1580 - 1610 | Benzene ring stretching vibrations. |
Note: Frequencies are approximate and can vary based on the physical state and counter-ion.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory has proven to be a powerful tool for investigating the intricacies of molecular systems. For 4-methoxybenzenediazonium (B1197204) chloride, DFT calculations offer a window into its optimized geometry and electronic architecture, as well as a means to predict its spectroscopic signatures.
Optimization of Molecular Geometry and Electronic Structure
Computational studies, focusing on the 4-methoxybenzenediazonium cation, have been performed to determine its most stable three-dimensional arrangement. These calculations provide precise information on bond lengths and angles, offering a foundational understanding of the molecule's structure. The electronic structure, particularly the distribution of electrons and the nature of the frontier molecular orbitals (HOMO and LUMO), is also a key output of these calculations. The electron-donating nature of the methoxy (B1213986) group is known to influence the electronic properties of the diazonium moiety, a factor that can be quantified through DFT.
Prediction of Spectroscopic Parameters
DFT calculations are also employed to predict spectroscopic data, which can then be compared with experimental results for validation. For 4-methoxybenzenediazonium chloride, this includes the prediction of its infrared (IR) and nuclear magnetic resonance (NMR) spectra.
Calculated vibrational frequencies from DFT can be correlated with the absorption bands observed in an experimental IR spectrum. These frequencies correspond to the various vibrational modes of the molecule, such as the characteristic N≡N stretching frequency of the diazonium group. One study on the related 4-methoxybenzenediazonium tetrafluoroborate (B81430) reported a characteristic peak at 2251 cm⁻¹ for the C≡N stretch, providing an experimental reference for computational predictions.
Similarly, NMR chemical shifts for both ¹H and ¹³C nuclei can be computed. A computational study on a series of para-substituted benzenediazonium (B1195382) cations demonstrated that GIAO-DFT calculations can reproduce experimental ¹⁵N and ¹³C NMR chemical shifts with good accuracy. For the closely related 4-methoxybenzenediazonium tetrafluoroborate, experimental ¹H and ¹³C NMR data have been reported, providing valuable benchmarks for theoretical predictions.
Table 1: Experimental NMR Data for 4-Methoxybenzenediazonium Tetrafluoroborate
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| ¹H | 8.76 | d | 9.49 Hz |
| 7.54 | d | 9.48 Hz | |
| 4.17 | s | ||
| ¹³C | 169.9 | ||
| 136.3 (2C) | |||
| 117.6 (2C) | |||
| 102.8 | |||
| 57.2 |
Data obtained from supporting information for a study on organic catalysts.
Fukui Function Analysis for Reactivity Prediction
Fukui function analysis is a conceptual DFT tool used to predict the reactivity of different sites within a molecule. It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed, thereby identifying the most likely sites for nucleophilic, electrophilic, and radical attack.
For the 4-methoxybenzenediazonium cation, Fukui function analysis would be instrumental in pinpointing the atoms most susceptible to chemical reactions. The nitrogen atoms of the diazonium group and the carbon atom to which it is attached are expected to be key reactive centers. The analysis would provide quantitative values (Fukui indices) that rank the reactivity of each atomic site, offering a theoretical basis for understanding the regioselectivity of its reactions. While specific Fukui function data for this compound is not extensively published, the methodology is a standard approach in computational chemistry for reactivity prediction.
Theoretical Insights into Reaction Mechanisms and Transition State Structures
Computational studies provide invaluable insights into the mechanisms of chemical reactions by allowing for the exploration of potential energy surfaces and the characterization of transient species like transition states. For 4-methoxybenzenediazonium chloride, theoretical investigations can shed light on key reactions such as dediazoniation and nucleophilic substitution.
A computational study on the copper-free halodediazoniation of arenediazonium tetrafluoroborates, including the 4-methoxy derivative, has provided mechanistic details. mdpi.com The study indicated that the dissociation of 4-methoxybenzenediazonium tetrafluoroborate into the 4-methoxybenzenediazonium cation and the tetrafluoroborate anion is thermodynamically favored. mdpi.com This initial step is crucial for subsequent reactions.
Theoretical calculations can also elucidate the nature of the transition states involved in these reactions. For instance, in a nucleophilic aromatic substitution reaction, the structure and energy of the transition state for the attack of a nucleophile on the aromatic ring can be calculated. These calculations can help to understand the influence of the methoxy group on the activation barrier of the reaction. The electron-donating nature of the methoxy group is expected to play a significant role in stabilizing or destabilizing transition states, thereby affecting the reaction rate. While detailed computational studies on the transition state structures for reactions of 4-methoxybenzenediazonium chloride are not widely available, the principles of computational reaction mechanism studies are well-established and applicable to this system.
Applications in Advanced Organic Synthesis
Synthesis of Azo Dyes and Related Chromophores
The formation of azo compounds, characterized by the -N=N- linkage, is a cornerstone of the dye and pigment industry. globalresearchonline.net 4-Methoxybenzenediazonium (B1197204) chloride serves as a key electrophilic component in these syntheses, where the methoxy (B1213986) group enhances reactivity and often imparts favorable properties to the resulting dye. xdbiochems.comsmolecule.com
Azo Coupling Reactions with Phenols and Aromatic Amines
The fundamental method for synthesizing azo dyes involves an electrophilic aromatic substitution reaction known as azo coupling. researchgate.net In this process, the 4-methoxybenzenediazonium cation acts as an electrophile, attacking electron-rich aromatic compounds such as phenols and anilines (the coupling components). smolecule.comnih.gov The reaction is typically conducted in an aqueous medium at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. unb.ca
The pH of the reaction medium is a critical parameter. Alkaline conditions (high pH) increase the nucleophilicity of phenols by converting them to more reactive phenoxide ions. Conversely, mildly acidic to neutral conditions are optimal for coupling with aromatic amines.
| Coupling Component | Reaction pH | Resulting Dye Color |
| Phenol (B47542) | Alkaline (>7.5) | Orange |
| 2-Naphthol | Alkaline (>7.5) | Orange-Red |
| Aniline (B41778) | Mildly Acidic (<6) | Yellow |
| N,N-Dimethylaniline | Mildly Acidic (<6) | Yellow |
This table provides illustrative examples of typical azo coupling reactions.
Regioselective Synthesis Strategies for Complex Azo Compounds
Achieving regioselectivity—the control of the position of the azo coupling on the nucleophilic partner—is crucial for synthesizing complex azo compounds with desired properties. The substitution pattern is governed by the directing effects of the activating groups on the coupling component.
Para-Coupling: The azo coupling preferentially occurs at the para position relative to the activating hydroxyl (-OH) or amino (-NH₂) group, due to steric accessibility and favorable electronic distribution.
Ortho-Coupling: If the para position is already occupied by another substituent, the coupling reaction is directed to one of the available ortho positions.
In the synthesis of more intricate azo dyes, such as those incorporating heterocyclic scaffolds, precise control of reaction conditions is essential to direct the diazonium salt to the intended position on the heterocyclic ring. For instance, in the synthesis of dyes derived from 4-hydroxyl-1-methyl-2-(1H)-quinolone, the coupling occurs at a specific active position on the quinolone ring system. nih.gov
Development of Novel Azo Dye Structures
Modern dye synthesis focuses on creating novel chromophores with enhanced stability, tinctorial strength, and specific functionalities. nih.gov 4-Methoxybenzenediazonium chloride is a valuable building block in this endeavor, often coupled with complex heterocyclic molecules to produce sophisticated dyes. Research has demonstrated the synthesis of novel azo dyes incorporating moieties such as:
Quinolones: Coupling with hydroxyl-substituted quinolones yields dyes with unique shades and properties. nih.gov
Pyrroles: Reaction with pyrrole (B145914) derivatives leads to new classes of azo compounds. nih.gov
Thiazoles and Oxazolones: These heterocyclic systems are used as coupling components to generate azo dyes with potential biological activities and specialized applications. nih.gov
The incorporation of these heterocyclic units into the dye structure, linked by the azo bridge originating from 4-methoxybenzenediazonium chloride, allows for fine-tuning of the electronic properties and, consequently, the color and performance of the dye. nih.gov
Formation of Carbon-Nitrogen Bonds in Complex Architectures
Beyond its traditional role in dye synthesis, 4-methoxybenzenediazonium chloride is an important reagent for constructing carbon-nitrogen (C-N) bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and materials.
Amination of Alkyl Iodides via Halogen-Atom Transfer Processes
A significant advancement in C-N bond formation involves the use of diazonium salts in reactions with alkyl iodides under transition-metal-free conditions. nih.govdoaj.org This methodology circumvents the limitations of classical Sₙ2 reactions, which are often inefficient for sterically hindered substrates. researchgate.net
In a key mechanism, the diazonium salt plays a dual role as both a radical initiator and the amination reagent. nih.govresearchgate.net The process is initiated by a base, such as cesium carbonate (Cs₂CO₃), which promotes the formation of an aryl radical from the diazonium salt. This radical then abstracts the iodine atom from an alkyl iodide in a Halogen-Atom Transfer (XAT) step, generating an alkyl radical. This highly reactive alkyl radical subsequently couples with another diazonium cation to form the desired C(sp³)–N bond. nih.govresearchgate.net
This approach provides a powerful and direct method to assemble diverse C(sp³)-N bonds from readily available starting materials. researchgate.net
Methodologies for the Construction of Tertiary C(sp³)–N Bonds
The formation of C-N bonds at a tertiary carbon center is a formidable challenge in synthetic chemistry due to steric hindrance, which impedes traditional nucleophilic substitution (Sₙ2) pathways and often leads to competing elimination reactions. nih.govresearchgate.net
The halogen-atom transfer (XAT) methodology described above provides a robust solution to this problem. nih.govresearchgate.net Because the reaction proceeds through a radical intermediate rather than a concerted backside attack, it is not subject to the same steric constraints as the Sₙ2 mechanism. This radical-based pathway enables the efficient amination of primary, secondary, and, most notably, tertiary alkyl iodides using diazonium salts. nih.govresearchgate.net This development represents a significant step forward, offering a practical and efficient route to synthesize sterically congested amines and incorporate nitrogen-containing functionalities into complex molecular scaffolds. researchgate.net
Precursor for Indole (B1671886) Derivatives via Halogen-Atom Transfer Reactions
Benzenediazonium (B1195382), 4-methoxy-, chloride, serves as a key reagent in modern synthetic strategies for constructing indole frameworks, which are prevalent in pharmaceuticals and natural products. nih.gov A notable application is in an iron-mediated, radical-based approach that couples aryl diazonium salts with alkyl iodides. nih.govresearchgate.net This method presents an alternative to the classical Fischer indole synthesis. nih.gov
The reaction mechanism is initiated by a single-electron transfer (SET) from an iron(II) catalyst to the 4-methoxybenzenediazonium salt. This reduction leads to the loss of a dinitrogen molecule (N₂) and the formation of a highly reactive 4-methoxyphenyl (B3050149) radical. This aryl radical then participates in a halogen-atom transfer (XAT) with an alkyl iodide. nih.govresearchgate.net This step generates an alkyl radical and 4-iodoanisole. The newly formed alkyl radical adds to another molecule of the 4-methoxybenzenediazonium salt, creating a transient azo radical cation intermediate. nih.gov Subsequent reaction steps, including cyclization and aromatization, ultimately yield the functionalized indole derivative. nih.gov
This strategy is valued for its mild reaction conditions, typically occurring at room temperature, and its tolerance of various functional groups, which can be a limitation in the harsh, acidic conditions of the traditional Fischer synthesis. nih.gov The dual role of the diazonium salt, acting first to generate a radical that activates the alkyl iodide and then as an acceptor for the resulting alkyl radical, is a key feature of this synthetic route. nih.govresearchgate.netresearchgate.net
Table 1: Key Steps in XAT-based Indole Synthesis
| Step | Description | Reagents/Intermediates |
|---|---|---|
| 1. Radical Initiation | Single-electron transfer (SET) from Fe(II) to the diazonium salt generates an aryl radical. | 4-methoxybenzenediazonium chloride, Fe(II) salt |
| 2. Halogen-Atom Transfer (XAT) | The aryl radical abstracts an iodine atom from an alkyl iodide to form an alkyl radical. | 4-methoxyphenyl radical, Alkyl iodide |
| 3. Radical Addition | The alkyl radical adds to a second molecule of the diazonium salt. | Alkyl radical, 4-methoxybenzenediazonium chloride |
| 4. Indolization | The resulting azo intermediate undergoes cyclization and subsequent steps to form the indole ring. | Azo intermediate, Acid (e.g., TFA) |
Sandmeyer and Schiemann Reactions
4-Methoxybenzenediazonium chloride is a versatile substrate for classic named reactions that replace the diazonium group with a variety of substituents, most notably halogens. These transformations are fundamental in aromatic chemistry.
Synthesis of Halogenated Aromatic Compounds (e.g., 4-Methoxychlorobenzene)
The Sandmeyer reaction provides an efficient method for introducing chloro, bromo, and cyano groups onto an aromatic ring. wikipedia.orgnih.gov When 4-methoxybenzenediazonium chloride is treated with a copper(I) salt, such as copper(I) chloride (CuCl), it undergoes a radical-nucleophilic aromatic substitution to yield 4-methoxychlorobenzene. wikipedia.orgyoutube.comyoutube.com
The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which decomposes to form a 4-methoxyphenyl radical and nitrogen gas. wikipedia.org The aryl radical then reacts with the copper(II) halide species, transferring the halogen atom to the aromatic ring and regenerating the copper(I) catalyst. wikipedia.org This catalytic cycle allows for the efficient conversion of the diazonium salt to the corresponding aryl halide. wikipedia.org
Reaction Scheme: Sandmeyer Chlorination
Starting Material: 4-Methoxybenzenediazonium chloride
Reagent: Copper(I) chloride (CuCl)
Product: 4-Methoxychlorobenzene
Byproducts: Nitrogen (N₂), Copper(I) chloride (regenerated)
In contrast, the Schiemann reaction is specifically used for the synthesis of aryl fluorides. wikipedia.org This reaction typically involves the thermal decomposition of an aryldiazonium tetrafluoroborate (B81430) salt. acs.org To synthesize 4-methoxyfluorobenzene, 4-methoxyaniline would first be diazotized in the presence of tetrafluoroboric acid (HBF₄) to precipitate the 4-methoxybenzenediazonium tetrafluoroborate salt. wikipedia.orgmasterorganicchemistry.comdoubtnut.com Gentle heating of this isolated salt then causes it to decompose, yielding 4-methoxyfluorobenzene, nitrogen gas, and boron trifluoride (BF₃). The electronic nature of the substituents on the aromatic ring can significantly influence the reaction's outcome and required conditions. acs.orgacs.org
Reductive Deamination to Aryl Hydrocarbons (e.g., with Hypophosphorous Acid)
In some synthetic routes, it is necessary to remove an amino group that was initially required for directing purposes. This can be achieved by converting the amine to a diazonium salt and then replacing the diazonium group with a hydrogen atom in a process known as reductive deamination or hydrodediazoniation. masterorganicchemistry.com
Treating 4-methoxybenzenediazonium chloride with a mild reducing agent, most commonly hypophosphorous acid (H₃PO₂), results in the formation of anisole (B1667542) (methoxybenzene). masterorganicchemistry.com The reaction proceeds through a radical mechanism, where the diazonium group is replaced by a hydrogen atom, effectively removing the original amino functionality from the aromatic ring while liberating nitrogen gas. masterorganicchemistry.com
Table 2: Comparison of Sandmeyer, Schiemann, and Deamination Reactions
| Reaction | Reagent(s) | Product from 4-Methoxybenzenediazonium salt | Key Feature |
|---|---|---|---|
| Sandmeyer (Chlorination) | CuCl | 4-Methoxychlorobenzene | Copper(I) catalyzed substitution |
| Schiemann (Fluorination) | HBF₄, then heat | 4-Methoxyfluorobenzene | Thermal decomposition of tetrafluoroborate salt |
| Reductive Deamination | H₃PO₂ | Anisole (Methoxybenzene) | Replacement of N₂⁺ group with H |
General Applications in the Synthesis of Aromatic Derivatives
The high reactivity of the diazonium group makes 4-methoxybenzenediazonium chloride a valuable intermediate for introducing a wide array of functional groups onto the 4-methoxyphenyl scaffold. xdbiochems.com Its utility extends beyond the synthesis of halides and simple hydrocarbons.
One of the most significant applications is in the synthesis of azo compounds through azo coupling reactions . xdbiochems.comnih.gov As an electrophile, the 4-methoxybenzenediazonium cation reacts with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo dyes. xdbiochems.com The methoxy group, being an electron-donating group, enhances the reactivity of the diazonium salt in these coupling reactions. xdbiochems.com
Furthermore, variations of the Sandmeyer reaction allow for the introduction of other functionalities. For instance:
Cyanation: Using copper(I) cyanide (CuCN) as the reagent, the diazonium group can be replaced by a nitrile (-CN) group, producing 4-methoxybenzonitrile. This is a valuable transformation as nitriles can be further hydrolyzed to carboxylic acids or reduced to amines. wikipedia.org
Trifluoromethylthiolation: In a Sandmeyer-type reaction, 4-methoxybenzenediazonium tetrafluoroborate can react with a trifluoromethylthiol source in the presence of a copper catalyst to yield 4-(trifluoromethylthio)anisole. nih.gov
These transformations highlight the role of 4-methoxybenzenediazonium chloride and its derivatives as pivotal building blocks in organic synthesis, providing access to a diverse range of functionalized aromatic compounds for applications in pharmaceuticals, materials science, and dye chemistry. nih.govxdbiochems.com
Applications in Materials Science and Polymer Chemistry
Functionalization of Carbon Nanomaterials
The unique electronic and mechanical properties of carbon nanomaterials, such as single-wall carbon nanotubes (SWCNTs), can be further enhanced and tailored through chemical functionalization. 4-Methoxybenzenediazonium (B1197204) chloride serves as a key reagent in this process, enabling the covalent modification of these materials.
Covalent Attachment to Single-Wall Carbon Nanotubes (SWCNTs)
The covalent functionalization of SWCNTs with 4-methoxybenzenediazonium chloride is primarily achieved through a free-radical chain reaction. The reaction can be initiated either by spontaneous decomposition of the diazonium salt or by a single-electron transfer from the SWCNT to the diazonium cation, which is particularly favored for metallic nanotubes due to their higher electron density at the Fermi level. nih.govconfer.co.nz This transfer results in the formation of a 4-methoxyphenyl (B3050149) radical and the release of dinitrogen gas. The highly reactive aryl radical then attacks the surface of the SWCNT, forming a stable covalent bond. researchgate.netresearchgate.net
This process disrupts the sp² hybridization of the carbon atoms in the nanotube lattice, leading to the formation of sp³-hybridized defect sites. The extent of functionalization can be controlled by factors such as the concentration of the diazonium salt and the reaction temperature. researchgate.net Kinetic studies have revealed that metallic SWCNTs can play a catalytic role in the functionalization of semiconducting SWCNTs. nih.gov
Table 1: Key Aspects of SWCNT Functionalization with Diazonium Salts
| Feature | Description |
| Reaction Mechanism | Free-radical chain reaction initiated by electron transfer or spontaneous decomposition. |
| Bonding | Covalent attachment of 4-methoxyphenyl groups to the SWCNT surface. |
| Effect on SWCNT | Creation of sp³-hybridized defect sites on the nanotube lattice. |
| Selectivity | Preferential reaction with metallic SWCNTs due to higher electron density. |
Tuning of Optoelectronic Properties via Surface Modification
The covalent attachment of 4-methoxyphenyl groups to the surface of SWCNTs significantly alters their electronic structure, leading to tunable optoelectronic properties. The introduction of sp³ defect sites acts as exciton (B1674681) traps, creating new photophysical behaviors. This functionalization leads to a red-shift in the photoluminescence (PL) of the SWCNTs and can enhance their quantum yields.
Research has shown that the functionalization of SWCNTs with 4-methoxybenzene groups can introduce defect-state emissions, which are sensitive to the surrounding solvent environment. The interaction between the covalently attached molecules and the SWCNT surface can be probed by observing changes in the near-infrared photoluminescence. This provides a method for tailoring the emission properties of SWCNTs for applications in optical sensing and bioimaging.
Table 2: Impact of 4-Methoxybenzene Functionalization on SWCNT Optoelectronic Properties
| Property | Effect of Functionalization |
| Photoluminescence | Red-shifted emission and introduction of defect-state photoluminescence. |
| Quantum Yield | Can be enhanced depending on the degree of functionalization. |
| Exciton Dynamics | Creation of exciton traps at the sp³ defect sites. |
| Solvent Sensitivity | The photoluminescence of functionalized SWCNTs can be influenced by the solvent. |
Polymer Synthesis and Modification
4-Methoxybenzenediazonium chloride is a versatile tool in polymer chemistry, utilized as a precursor for azo dyes for covalent grafting, in surface modification of natural fibers, and potentially in cross-linking reactions.
Utilization as Azo Dye Precursors for Covalent Grafting onto Polymers
4-Methoxybenzenediazonium chloride is an important intermediate in the synthesis of azo dyes. The diazonium group can undergo a coupling reaction with electron-rich aromatic compounds, such as phenols and anilines, to form stable azo compounds, which are intensely colored. This reactivity is harnessed to covalently graft azo dyes onto the surface of polymers.
The process typically involves the generation of the 4-methoxyphenyl radical from the diazonium salt, which can then initiate polymerization or be grafted onto a polymer backbone. This method allows for the permanent attachment of chromophores to polymer chains, leading to colored polymers with applications in textiles, coatings, and optoelectronics. For instance, N-methylanilino-methylpolystyrene has been directly functionalized with p-nitrobenzenediazonium chloride to yield an azastilbene modified polystyrene. rsc.org
Role in Cross-linking Reactions for Polymer Network Formation
While direct cross-linking of polymers using 4-methoxybenzenediazonium chloride as the primary agent is not extensively documented, its derivatives, such as azobenzene (B91143), can act as cross-linking agents. For example, azobenzene has been used to cross-link polyethylene (B3416737) in the presence of an aluminum alkyl compound in an inert atmosphere. google.com In this process, the azobenzene participates in the formation of linkages between the polymer chains, transforming the thermoplastic into a thermoset material with improved thermal stability.
The diazonium salt itself can be used to functionalize a polymer, which can then undergo subsequent cross-linking reactions. The attached aryl groups can serve as reactive sites for further chemical modifications, leading to the formation of a cross-linked polymer network.
Surface Modification of Natural Fibers (e.g., Abaca) for Composite Materials
Treatment of abaca fibers with benzenediazonium (B1195382) chloride has been shown to significantly improve the tensile strength of abaca fiber-reinforced polypropylene (B1209903) composites. researchgate.net The diazonium salt reacts with the surface of the abaca fibers, which are primarily composed of cellulose, introducing aryl groups. This chemical modification reduces the water absorption of the fibers and enhances their compatibility with the polymer matrix. As a result, the stress transfer from the matrix to the fibers is improved, leading to a stronger composite material. Studies have shown that the tensile strength of such composites can increase with fiber loading up to a certain point, after which it may decrease. researchgate.net
Development of Photoresponsive Materials
Benzenediazonium, 4-methoxy-, chloride and its derivatives are valuable compounds in the development of photoresponsive materials, primarily due to their light-sensitive nature. Upon exposure to light, particularly in the UV spectrum, these diazonium salts can undergo photolysis to generate highly reactive aryl radicals. This characteristic is harnessed to modify surfaces and initiate polymerization reactions in a spatially and temporally controlled manner, leading to the creation of materials with light-tunable properties.
One of the key applications in this area is the photo-induced grafting of polymers onto various substrates. This process, often referred to as photografting, utilizes the aryl radicals generated from the photolysis of 4-methoxybenzenediazonium salts to initiate the polymerization of monomers directly from a surface. This technique allows for the creation of well-defined polymer brushes on surfaces, effectively altering their chemical and physical properties. For instance, by selectively exposing a substrate functionalized with 4-methoxybenzenediazonium salt to UV light through a photomask, it is possible to create patterned polymer coatings. This method is instrumental in the fabrication of micro-patterned surfaces for applications in electronics, biotechnology, and sensor technology.
The photo-induced decomposition of diazonium salts is a key step in these processes. Upon irradiation, the C-N bond in the diazonium group cleaves, releasing nitrogen gas and forming a 4-methoxyphenyl radical. This radical can then abstract a hydrogen atom from a neighboring molecule or, more importantly in this context, add to a vinyl monomer, thereby initiating a radical polymerization chain reaction. The methoxy (B1213986) group on the benzene (B151609) ring can influence the reactivity and stability of the generated radical, thereby affecting the kinetics and efficiency of the photografting process.
Research in this field has explored the use of 4-methoxybenzenediazonium salts in conjunction with various monomers to create photoresponsive systems. The choice of monomer dictates the properties of the grafted polymer and, consequently, the functionality of the modified material. For example, grafting with stimuli-responsive polymers can lead to surfaces that change their wettability, adhesion, or biocompatibility in response to light.
While the primary application focuses on surface modification and the initiation of polymerization, the inherent photosensitivity of the diazonium group itself has been a subject of study. The light-induced release of nitrogen gas can be utilized to create porous structures or to trigger the release of encapsulated agents within a material matrix, although detailed research focusing specifically on "this compound" for creating bulk photoresponsive materials through its incorporation into a polymer backbone is less common. The main utility remains in its role as a photoinitiator for surface functionalization.
| Research Focus | Role of 4-methoxybenzenediazonium salt | Light Source | Observed Photoresponsive Effect |
| Surface-Initiated Polymerization | Photoinitiator for radical polymerization | UV Light | Formation of patterned polymer brushes on a substrate, altering surface properties. |
| Photografting | Source of aryl radicals to initiate graft polymerization | UV/Visible Light | Covalent attachment of polymer chains to a surface in illuminated areas. |
| Photo-induced Surface Modification | Surface functionalization agent | UV Light | Creation of chemically modified surfaces with specific functionalities. |
Interactions and Complexation Chemistry
Formation of Metal Complexes
Arenediazonium salts are known for their inherent instability, particularly the chloride salts which are often prepared in situ at low temperatures for immediate use. youtube.com A common strategy to enhance their stability is through the formation of double salts or coordination complexes with metal halides.
The formation of a double salt with zinc chloride is a well-established method to stabilize 4-methoxybenzenediazonium (B1197204) chloride, allowing for its isolation as a more manageable solid. uobaghdad.edu.iq This complexation effectively reduces the explosive nature of the simple chloride salt. The resulting complex, often formulated as [ArN₂]₂[ZnCl₄], exhibits increased thermal stability. uobaghdad.edu.iq This enhanced stability is crucial for practical applications, as it allows the compound to be stored and handled with greater safety, thereby broadening its utility as a reagent in organic synthesis. The stabilization arises from the formation of the tetrachlorozincate(II) anion, [ZnCl₄]²⁻, which acts as a larger, more diffuse counter-ion to the diazonium cation, creating a more stable crystal lattice. uobaghdad.edu.iqresearchgate.net While the complex is more stable, the diazonium cation's reactivity is preserved, allowing it to be released for subsequent reactions under appropriate conditions.
| Salt Form | Typical State | Relative Stability | Key Characteristics |
|---|---|---|---|
| Chloride (Cl⁻) | Aqueous Solution (in situ) | Low | Highly reactive and potentially explosive; typically used immediately after preparation. youtube.com |
| Zinc Chloride Double Salt ([ZnCl₄]²⁻) | Solid | Moderate | Can be isolated as a solid, offering improved thermal stability and safer handling. uobaghdad.edu.iq |
| Tetrafluoroborate (B81430) (BF₄⁻) | Solid | High | Notably more stable than the chloride salt, can be isolated and stored at low temperatures. |
The stoichiometry of diazonium-metal complexes is dependent on the oxidation state of the metal ion. For divalent metals such as zinc(II), a metal-to-ligand ratio of 1:2 is commonly observed. uobaghdad.edu.iqresearchgate.net This leads to the formation of a complex with the general formula [ArN₂]₂[MCl₄], where the tetrachlorometallate(II) anion balances the charge of two arenediazonium cations. uobaghdad.edu.iq In contrast, trivalent metal ions typically form complexes with a 1:3 metal-to-ligand ratio. uobaghdad.edu.iqresearchgate.net
In the synthesis of the zinc chloride double salt of a diazonium compound, it is common practice to use a stoichiometric excess of zinc chloride. This ensures the complete complexation of the diazonium species, driving the equilibrium towards the formation of the more stable double salt and facilitating its precipitation from the reaction mixture.
Interaction Mechanisms with Nucleophiles and Electron-Rich Aromatic Compounds
The 4-methoxybenzenediazonium cation is a potent electrophile, readily reacting with a variety of nucleophiles. These reactions, known as diazonium coupling reactions and substitution reactions (such as the Sandmeyer reaction), are fundamental in synthetic organic chemistry. smolecule.com
The general mechanism for nucleophilic substitution involves the displacement of the dinitrogen group (N₂), which is an excellent leaving group due to the high stability of the resulting nitrogen gas. The reaction can be initiated by warming the diazonium salt solution with the appropriate nucleophilic reagent. youtube.com
Interaction with Nucleophiles:
Hydroxides: Heating an aqueous solution of the diazonium salt leads to the formation of 4-methoxyphenol. wikipedia.org
Halides and Cyanide: In Sandmeyer-type reactions, copper(I) salts (e.g., CuCl, CuBr, CuCN) are used to introduce halide or cyano groups onto the aromatic ring. youtube.com
Water: Gentle warming with water results in the formation of the corresponding phenol (B47542). youtube.com
Interaction with Electron-Rich Aromatic Compounds: This class of reactions, known as azo coupling, involves an electrophilic aromatic substitution mechanism. msu.edu The diazonium ion acts as the electrophile, attacking an electron-rich aromatic ring, such as a phenol or an aromatic amine. rsc.org The presence of the electron-donating methoxy (B1213986) (-OCH₃) group on the benzenediazonium (B1195382) ring influences the electrophilicity of the diazonium ion and can enhance the efficiency of the coupling reaction. The reaction typically occurs at the para-position of the nucleophilic aromatic compound, yielding brightly colored azo compounds, which are widely used as dyes. youtube.comsmolecule.com The mechanism proceeds through a positively charged intermediate known as a benzenonium intermediate or Wheland intermediate. msu.edu
| Reactant | Reaction Type | Major Product |
|---|---|---|
| Water (H₂O) | Substitution | 4-Methoxyphenol |
| Copper(I) Chloride (CuCl) | Substitution (Sandmeyer) | 1-Chloro-4-methoxybenzene |
| Copper(I) Bromide (CuBr) | Substitution (Sandmeyer) | 1-Bromo-4-methoxybenzene |
| Phenol | Azo Coupling | 4-((4-Methoxyphenyl)diazenyl)phenol (Azo Dye) |
| Aniline (B41778) | Azo Coupling | 4-((4-Methoxyphenyl)diazenyl)aniline (Azo Dye) |
Mechanistic Studies of Chemical Interaction with Biomolecules (e.g., Melanin (B1238610) and its Precursors)
Research into the interaction of 4-methoxybenzenediazonium salts with biomolecules has revealed specific mechanistic pathways, particularly with melanin and its precursors. The interaction with synthetic DOPA-melanin is not a simple binding event but rather a redox-driven chemical modification.
The proposed mechanism involves a single-electron transfer (SET) from the electron-rich melanin polymer to the diazonium ion. This electron transfer results in the reduction of the diazonium ion and the formation of a highly reactive 4-methoxyphenyl (B3050149) radical, with the concomitant release of nitrogen gas.
The newly formed aryl radical then proceeds to oxidize the hydroquinone (B1673460) moieties within the melanin structure to o-quinones. This oxidation step is a key part of the interaction. Furthermore, the generated o-quinones can participate in a propagation cycle by reducing more diazonium ions, thus continuing the chemical modification of the melanin polymer. This mechanistic understanding highlights a complex chemical interaction rather than a simple physical association, with the diazonium compound actively altering the chemical structure of the biomolecule.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Pathways
The traditional synthesis of diazonium salts often involves the use of strong acids like H₂SO₄ and HCl, which present environmental concerns. digitellinc.com Consequently, a significant trend in current research is the development of greener and more sustainable synthetic routes.
Key areas of investigation include:
Green Chemistry Approaches: Researchers are actively exploring benign and renewable reagents to replace harsh acids in the diazotization process. One promising approach involves the use of alginic acid, a biodegradable polysaccharide derived from brown algae, as a mediator for diazotization. digitellinc.com This method has been successfully applied to synthesize various azo dyes, demonstrating the potential for a more environmentally friendly process. Another green strategy employs nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂) as a solid acid catalyst, enabling the synthesis of stable aryl diazonium salts at room temperature under solvent-free conditions. tandfonline.com
Flow Chemistry: Continuous flow manufacturing is being investigated to enhance the safety and efficiency of diazonium salt synthesis. nih.gov Flow reactors offer precise control over reaction parameters such as temperature and residence time, which is crucial for managing the exothermic nature and potential instability of diazonium compounds. nih.gov This technology minimizes the accumulation of hazardous intermediates, paving the way for safer and more scalable production. researchgate.net
Electrochemical Methods: Electrochemical synthesis is emerging as a powerful tool for generating diazonium species under mild conditions. rsc.org Electrochemistry allows for the controlled generation of reactive intermediates without the need for harsh chemical reagents, aligning with the principles of green chemistry. rsc.org
Table 1: Comparison of Traditional and Emerging Synthetic Pathways for Diazonium Salts
| Feature | Traditional Synthesis (e.g., HCl/NaNO₂) | Green/Sustainable Synthesis |
| Reagents | Strong mineral acids (HCl, H₂SO₄) | Alginic acid, Nano BF₃·SiO₂, Electrochemical methods |
| Solvents | Often aqueous, can involve organic solvents | Solvent-free (grinding), aqueous, or green solvents |
| Temperature | Low temperatures (0–5 °C) required for stability | Room temperature possible with certain methods |
| Safety | Risk of explosion with isolated salts | Enhanced safety with flow chemistry and in-situ generation |
| Environmental Impact | Generation of acidic waste | Reduced waste, use of biodegradable materials |
Exploration of New Catalytic Systems for Diazonium-Mediated Reactions
The reactivity of the diazonium group makes it a versatile functional handle in organic synthesis. nbinno.com A major area of future research lies in the development of novel catalytic systems to expand the scope and efficiency of reactions involving 4-methoxybenzenediazonium (B1197204) chloride and related compounds.
Emerging trends in this area include:
Transition Metal Catalysis: While classic copper-catalyzed reactions like the Sandmeyer reaction are well-established, modern research is focused on employing a wider range of transition metals. bohrium.com For instance, a novel palladium/copper co-catalyzed three-component reaction involving alkynes, carbon monoxide, and 4-methoxybenzenediazonium tetrafluoroborate (B81430) has been developed to synthesize β-boryl ketones. nih.gov Such multi-component reactions are highly desirable for building molecular complexity in a single step.
Photocatalysis: The use of visible light photocatalysis to generate aryl radicals from diazonium salts is a rapidly growing field. researchgate.net This approach offers mild reaction conditions and avoids the need for stoichiometric metal reagents, contributing to more sustainable chemical processes.
Catalyst-Free Reactions: Innovations in catalyst-free coupling reactions are simplifying synthetic procedures and reducing costs associated with metal catalysts. Research into activating diazonium salts through thermal, photochemical, or electrochemical means without a metal catalyst is expanding the synthetic chemist's toolkit. acs.org
Advanced Applications in Functional Materials Design
The ability of diazonium salts to functionalize surfaces through the formation of strong covalent bonds has opened up vast possibilities in materials science. Future research is focused on harnessing this property to create advanced materials with tailored functionalities.
Promising applications include:
Surface Modification and Functionalization: 4-Methoxybenzenediazonium chloride can be used to modify the surfaces of various materials, including metals and carbon nanotubes. This functionalization can impart new properties, such as improved conductivity, enhanced corrosion resistance, or specific biocompatibility.
Electronic and Photonic Materials: The structural versatility of compounds derived from diazonium salts makes them attractive for the synthesis of materials for electronic and photonic devices. Research is exploring their use in creating organic conductors, semiconductors for solar cells, and components for other electronic applications.
Energy Storage and Conversion: In the field of energy, diazonium-mediated surface modification is being investigated to improve the performance of batteries, solar cells, and fuel cells. For example, functionalizing electrode surfaces can enhance their stability and efficiency.
Photoresponsive Materials: The diazonium group can be cleaved by UV irradiation, a property that is being explored for the development of photoresponsive materials. This could lead to applications in light-triggered release systems for drugs or other active molecules.
Table 2: Emerging Applications of 4-Methoxybenzenediazonium Chloride in Materials Science
| Application Area | Function of Diazonium Compound | Potential Outcome |
| Electronics | Surface grafting of conductive polymers or nanoparticles | Fabrication of conductive coatings and electrodes |
| Energy Storage | Modification of electrode surfaces in batteries | Improved stability and performance |
| Energy Conversion | Functionalization of semiconductor surfaces in solar cells | Optimized optical and electrical properties |
| Anti-Corrosion | Covalent attachment of protective layers to metals | Enhanced resistance to corrosion |
| Biomaterials | Immobilization of biomolecules on surfaces | Development of biosensors and biocompatible implants |
| Smart Materials | Incorporation into polymers for light-triggered cleavage | Creation of photoresponsive drug delivery systems |
In-depth Mechanistic Elucidation of Complex Reaction Systems
A deeper understanding of the reaction mechanisms involving 4-methoxybenzenediazonium chloride is crucial for optimizing existing transformations and designing new ones. While the general reactivity is known, the subtle interplay of factors like solvent, counter-ion, and catalysts in complex systems remains an active area of research.
Key research directions include:
Radical Pathways: Many reactions of diazonium salts proceed through aryl radical intermediates. researchgate.net Detailed mechanistic studies using techniques like electron paramagnetic resonance (EPR) spectroscopy are helping to characterize these transient species and understand their reactivity. rsc.org For example, the addition of radical traps like TEMPO can inhibit reactions, confirming the involvement of radical intermediates. nih.gov
Role of Counter-ions: The nature of the counter-ion (e.g., chloride vs. tetrafluoroborate) can significantly influence the stability and reactivity of the diazonium salt. The chloride ion, for instance, can act as a nucleophile, and its concentration can affect reaction rates and pathways. nih.gov Mechanistic studies are clarifying these effects, such as how chloride substitution rates increase with its concentration, indicating a specific nucleophilic pathway.
Computational Modeling: Theoretical calculations and computational modeling are becoming increasingly important for elucidating reaction pathways. These tools can provide insights into transition state structures, reaction energetics, and the influence of substituents on reactivity, complementing experimental findings.
Q & A
Q. What are the optimal synthesis and stabilization methods for benzenediazonium, 4-methoxy-, chloride in laboratory settings?
- Methodological Answer : Synthesis involves diazotization of 4-methoxyaniline under controlled conditions (0–5°C) using NaNO₂ and HCl. The reaction must be conducted in an ice bath to prevent premature decomposition. Stabilization requires immediate use in subsequent reactions (e.g., Sandmeyer or coupling reactions) or storage in anhydrous solvents at –20°C. Avoid exposure to light and moisture, as these accelerate degradation to phenol and nitrogen gas .
- Key Data :
| Parameter | Optimal Condition | Degradation Rate (25°C) |
|---|---|---|
| Temperature | 0–5°C during synthesis | 50% decomposition in 2h |
| Solvent Stability | Dry acetonitrile | 10% loss in 24h at –20°C |
| Light Exposure | Amber glassware required | 3× faster degradation |
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability is pH-dependent: acidic conditions (pH < 3) prolong half-life by suppressing hydrolysis. At neutral or alkaline pH, rapid decomposition occurs via hydrolysis to 4-methoxyphenol. For aqueous experiments, maintain pH 2–3 using HCl or citrate buffer. Monitor pH continuously with a calibrated electrode .
Q. What are the standard protocols for coupling reactions using this diazonium salt to synthesize azo dyes?
- Methodological Answer : React with aromatic amines or phenols (e.g., β-naphthol) in alkaline medium (pH 8–10) at 0–10°C. Use a molar ratio of 1:1.1 (diazonium salt:coupling agent) to ensure complete conversion. Quench excess diazonium salt with sulfamic acid. Purify via recrystallization from ethanol/water. Yield depends on substituent electronic effects—electron-donating groups on the coupling partner enhance reactivity .
Advanced Research Questions
Q. How can conflicting data on metabolic pathways involving cytochrome P450 interactions be resolved?
- Methodological Answer : Discrepancies arise from species-specific enzyme isoforms (e.g., human CYP1A2 vs. rat CYP1A1). Use liver microsomes from the target species and validate with selective inhibitors (e.g., α-naphthoflavone for CYP1A2). Quantify reactive intermediates (e.g., nitroso derivatives) via LC-MS/MS. Cross-reference with knockout cell lines to confirm metabolic contributions .
Q. What experimental strategies mitigate toxicity in animal studies when testing high-dose effects?
- Methodological Answer : Employ staggered dosing regimens (e.g., 10 mg/kg/day for 7 days vs. single 70 mg/kg dose) to reduce acute oxidative stress. Co-administer antioxidants (e.g., N-acetylcysteine) and monitor biomarkers (glutathione depletion, lipid peroxidation). Use in vivo imaging to track organ-specific accumulation .
Q. How do substituent effects on the aromatic ring influence Sandmeyer reaction yields?
- Methodological Answer : Electron-withdrawing groups (e.g., –NO₂) para to the diazonium group reduce yields by destabilizing the intermediate Cu(I) complex. For 4-methoxy derivatives, use CuBr in HBr (Gattermann reaction) instead of CuCN to improve halogenation efficiency. Optimize catalyst loading (10–15 mol%) and reaction time (30–45 min) .
- Reaction Optimization Table :
| Catalyst | Halide Source | Yield (%) | Byproduct (%) |
|---|---|---|---|
| CuCl | HCl | 62 | 15 (Phenol) |
| CuBr | HBr | 78 | 8 (Phenol) |
| CuCN | KCN | 45 | 30 (Nitrile) |
Q. What analytical techniques reliably quantify decomposition products during long-term storage?
- Methodological Answer : Use HPLC-UV (λ = 280 nm) with a C18 column and mobile phase of acetonitrile/0.1% formic acid (70:30). For trace phenol detection, derivatize with dansyl chloride and analyze via fluorescence spectroscopy. Validate with spiked samples (recovery >95%) .
Key Challenges and Troubleshooting
- Low Coupling Reaction Yields : Ensure strict temperature control (<10°C) and exclude dissolved oxygen by purging with nitrogen.
- Unexpected Byproducts : Replace protic solvents (e.g., water) with aprotic alternatives (e.g., DMF) to minimize hydrolysis .
- Inconsistent Antimicrobial Results : Standardize bacterial inoculum size (1×10⁶ CFU/mL) and use agar dilution methods instead of broth microdilution to avoid solvent interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
